molecular formula C10H6BrNO3 B2837974 7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid CAS No. 1597565-81-5

7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Cat. No.: B2837974
CAS No.: 1597565-81-5
M. Wt: 268.066
InChI Key: PAFDNMQXTOUWLX-UHFFFAOYSA-N
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Description

7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a bromine atom at the 7th position, a keto group at the 1st position, and a carboxylic acid group at the 3rd position on the isoquinoline ring

Preparation Methods

The synthesis of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of isoquinoline derivatives followed by oxidation and carboxylation reactions. The reaction conditions typically include the use of bromine or brominating agents, oxidizing agents such as potassium permanganate or chromium trioxide, and carboxylating agents like carbon dioxide or carboxylic acid derivatives.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and keto group play crucial roles in its reactivity and binding affinity. It can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

7-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid can be compared with other similar compounds, such as:

    7-Bromo-3,4-dihydro-2H-isoquinolin-1-one: This compound has a similar bromine substitution but differs in the position and type of functional groups.

    Quinoline-4-carboxylic acid: While structurally related, this compound lacks the bromine atom and has different reactivity and applications.

    Isoquinoline-3-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-bromo-1-oxo-2H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-6-2-1-5-3-8(10(14)15)12-9(13)7(5)4-6/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFDNMQXTOUWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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